

Application Notes: Therapeutic Drug Monitoring of Erlotinib Using Desmethyl Erlotinib-d4

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Compound of Interest

Compound Name: Desmethyl Erlotinib-d4

Cat. No.: B565288

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Introduction

Erlotinib is a potent tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) and is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Significant inter-individual variability in the pharmacokinetics of Erlotinib has been observed, making therapeutic drug monitoring (TDM) a valuable tool to optimize dosing, maximize efficacy, and minimize toxicity.[1][3] Desmethyl Erlotinib (OSI-420) is the primary active metabolite of Erlotinib, and monitoring its concentration alongside the parent drug is crucial for a comprehensive pharmacokinetic assessment.[4][5] **Desmethyl Erlotinib-d4**, a stable isotope-labeled internal standard, is essential for the accurate and precise quantification of Desmethyl Erlotinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

These application notes provide a detailed protocol for the therapeutic drug monitoring of Erlotinib and its active metabolite, Desmethyl Erlotinib, using **Desmethyl Erlotinib-d4** as an internal standard.

Analyte Information

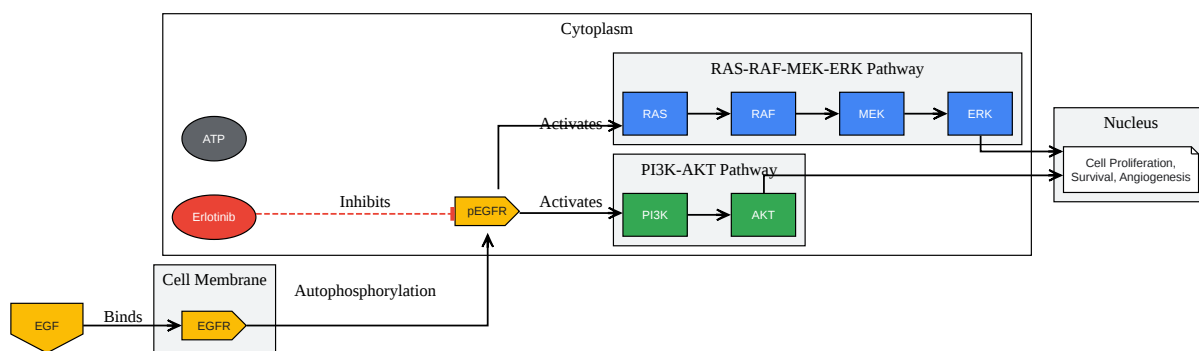
Analyte	Chemical Name	Molecular Formula
Erlotinib	N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine	C ₂₂ H ₂₃ N ₃ O ₄
Desmethyl Erlotinib (OSI-420)	N-(3-ethynylphenyl)-6-(2-methoxyethoxy)-7-hydroxyquinazolin-4-amine	C ₂₁ H ₂₁ N ₃ O ₄
Desmethyl Erlotinib-d4 (Internal Standard)	N-(3-ethynylphenyl)-6-(2-methoxyethoxy-d4)-7-hydroxyquinazolin-4-amine	C ₂₁ H ₁₇ D ₄ N ₃ O ₄

Principle of the Method

The accurate quantification of Erlotinib and Desmethyl Erlotinib in patient plasma is achieved through a robust LC-MS/MS method. The procedure involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of stable isotope-labeled internal standards, Erlotinib-d6 for Erlotinib and **Desmethyl Erlotinib-d4** for Desmethyl Erlotinib, compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Erlotinib Signaling Pathway

Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain.^[7] This action blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.^{[7][8][9]}

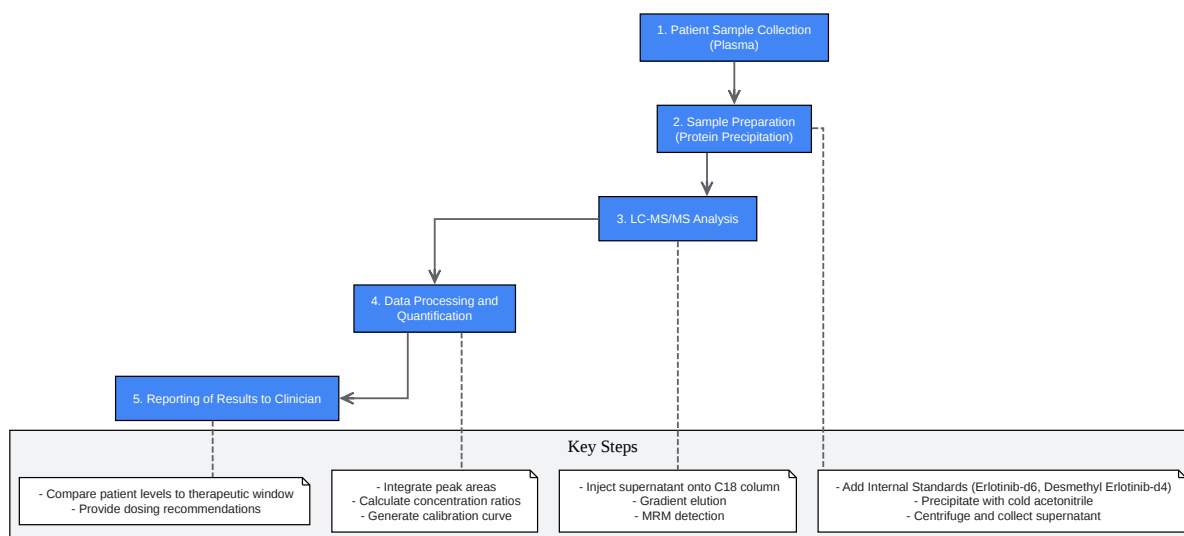


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Caption: Erlotinib's mechanism of action in inhibiting EGFR signaling.

Experimental Workflow for TDM

The therapeutic drug monitoring of Erlotinib involves a series of steps from sample collection to data analysis and reporting, ensuring accurate and timely results for clinical decision-making.



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